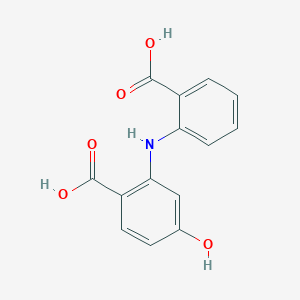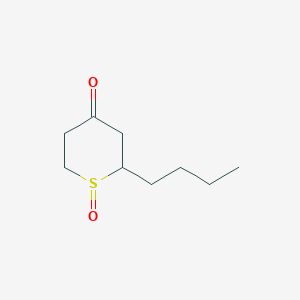![molecular formula C18H31NO3Si B14371342 N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide CAS No. 89984-49-6](/img/structure/B14371342.png)
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide is a chemical compound known for its unique structure and properties. It is a benzamide derivative with specific functional groups that contribute to its reactivity and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with diethylamine under controlled conditions.
Methoxylation: The next step involves the introduction of the methoxy group at the 2-position of the benzamide ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Triethylsilylation: The final step involves the introduction of the triethylsilyl group at the 5-position of the benzamide ring. This is typically achieved through a silylation reaction using triethylsilyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
N,N-Diethyl-2-methoxybenzamide: Lacks the triethylsilyl group, leading to different reactivity and applications.
N,N-Diethyl-5-[(triethylsilyl)oxy]benzamide: Lacks the methoxy group, affecting its chemical properties.
N,N-Diethyl-2-methoxy-5-hydroxybenzamide: Contains a hydroxyl group instead of the triethylsilyl group, leading to different reactivity.
Uniqueness
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide is unique due to the presence of both methoxy and triethylsilyl groups, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific applications.
属性
CAS 编号 |
89984-49-6 |
|---|---|
分子式 |
C18H31NO3Si |
分子量 |
337.5 g/mol |
IUPAC 名称 |
N,N-diethyl-2-methoxy-5-triethylsilyloxybenzamide |
InChI |
InChI=1S/C18H31NO3Si/c1-7-19(8-2)18(20)16-14-15(12-13-17(16)21-6)22-23(9-3,10-4)11-5/h12-14H,7-11H2,1-6H3 |
InChI 键 |
OVOATGKYKIECAX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)O[Si](CC)(CC)CC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene](/img/structure/B14371263.png)

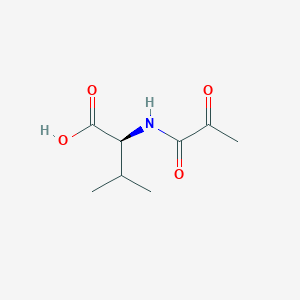
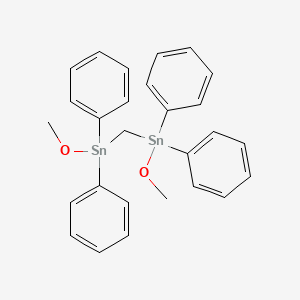
![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
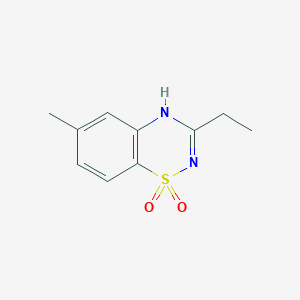
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)
